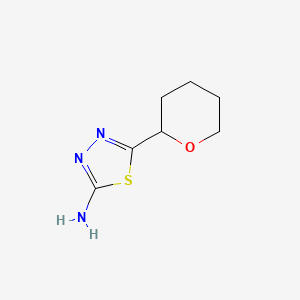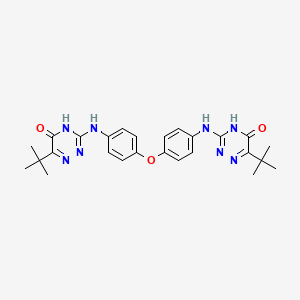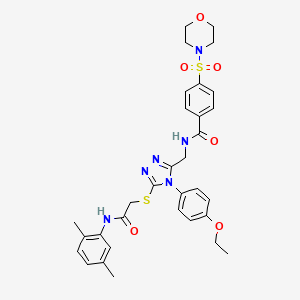
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C32H36N6O6S2 and its molecular weight is 664.8. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Some research has focused on the synthesis of 1,2,4-triazole derivatives, which are structurally related to the compound . These derivatives have been evaluated for their antimicrobial activities against various microorganisms. For example, a study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found that some of them possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, another study by Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing a morpholine moiety, evaluating their antimicrobial agents. Some of these compounds demonstrated good or moderate antimicrobial activity (Sahin et al., 2012).
Synthesis and Characterization for Biological Applications
In the realm of synthesis and characterization, researchers have developed methods to create compounds with potential biological activities. For instance, Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide by condensation reactions and reported its distinct inhibition on cancer cell proliferation (Lu et al., 2017). This showcases the synthetic versatility of compounds containing morpholine and triazole components for potential use in treating diseases.
Anticonvulsant and Antimicrobial Potential
Further extending the applications, certain derivatives have been evaluated for their anticonvulsant and antimicrobial activities. Rajasekaran et al. (2013) synthesized a series of novel 2-thioxoquinazolin-4(3H)-ones derivatives and assessed them for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against tested bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).
properties
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O6S2/c1-4-44-26-11-9-25(10-12-26)38-29(35-36-32(38)45-21-30(39)34-28-19-22(2)5-6-23(28)3)20-33-31(40)24-7-13-27(14-8-24)46(41,42)37-15-17-43-18-16-37/h5-14,19H,4,15-18,20-21H2,1-3H3,(H,33,40)(H,34,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFJBIQBXOZQJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

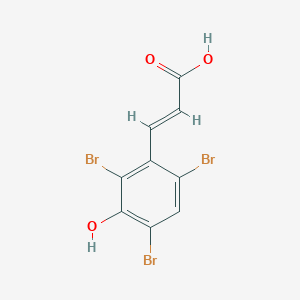
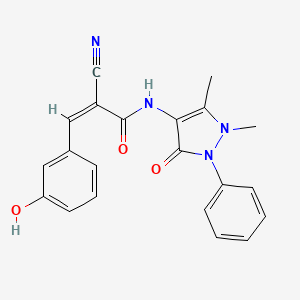
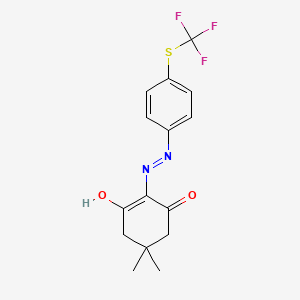
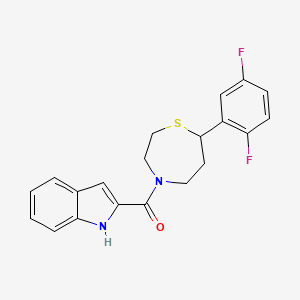
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)


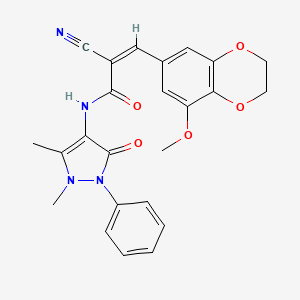


![N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B2366107.png)
